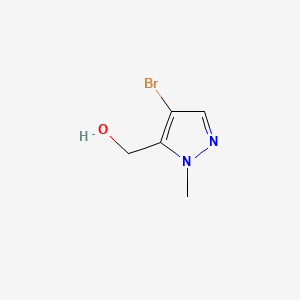
2-Ethoxy-3-isobutoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-isobutoxypyridine is a chemical compound with the CAS Number: 1255574-40-3 and a molecular weight of 195.26 . It has a linear formula of C11H17NO2 .
Synthesis Analysis
While specific synthesis methods for 2-Ethoxy-3-isobutoxypyridine were not found in the search results, it’s worth noting that compounds like these can often be synthesized using methods such as Suzuki–Miyaura coupling . This method is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-3-isobutoxypyridine is 1S/C11H17NO2/c1-4-13-11-10 (6-5-7-12-11)14-8-9 (2)3/h5-7,9H,4,8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Again, while specific reactions involving 2-Ethoxy-3-isobutoxypyridine were not found, the Suzuki–Miyaura coupling mentioned earlier is a common reaction involving similar compounds . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, facilitated by a palladium catalyst .
Scientific Research Applications
1. Specific Scientific Field The research is conducted in the field of Organic Chemistry , specifically in the synthesis of oligo-Schiff-bases .
3. Methods of Application or Experimental Procedures The synthesis of the oligo-Schiff-base involves a condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol . The subsequent oxidative polycondensation process yields the target oligo-Schiff-base .
Synthesis of Pyridine Derivatives as Potential Insecticidal Agents
- Specific Scientific Field : This research is conducted in the field of Organic Chemistry and Agricultural Science , specifically in the synthesis of pyridine derivatives as potential insecticidal agents .
- Summary of the Application : “2-Ethoxy-3-isobutoxypyridine” is used in the synthesis of pyridine derivatives, which are chemically prepared as analogues to a large group of insecticides called neonicotinoids . These compounds were tested for their insecticidal activities toward nymphs and adults of cowpea aphid .
- Methods of Application or Experimental Procedures : The synthesis of the pyridine derivatives involves a four-component reaction of different aromatic aldehydes, acetyl aryl, sodium alkoxide, and malononitrile .
- Results or Outcomes : The toxicity of these components was measured toward adults and nymphs of Aphis craccivora. Some of the synthesized compounds showed significant insecticidal bioactivity .
Synthesis of 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester
- Specific Scientific Field : This research is conducted in the field of Organic Chemistry , specifically in the synthesis of boronic acid esters .
- Summary of the Application : “2-Ethoxy-3-isobutoxypyridine” is used in the synthesis of 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester . Boronic acid esters are important in organic synthesis and medicinal chemistry.
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-3-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-13-11-10(6-5-7-12-11)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVWKAGCEWRRCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682021 |
Source


|
| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-isobutoxypyridine | |
CAS RN |
1255574-40-3 |
Source


|
| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)
![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)
![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)




![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)



